molecular formula C19H31N3O6 B070604 Carbamic acid, dimethyl-, 2-((heptylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) CAS No. 169128-39-6

Carbamic acid, dimethyl-, 2-((heptylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1)

Cat. No. B070604
M. Wt: 397.5 g/mol
InChI Key: JMKRQHVGYJTIHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, dimethyl-, 2-((heptylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1), also known as CGS 19755, is a chemical compound that has been widely studied for its potential applications in scientific research.

Mechanism Of Action

Carbamic acid, dimethyl-, 2-((heptylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) 19755 acts as a reversible inhibitor of acetylcholinesterase. It binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.

Biochemical And Physiological Effects

Carbamic acid, dimethyl-, 2-((heptylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) 19755 has been found to have a number of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and other cognitive disorders. It has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using Carbamic acid, dimethyl-, 2-((heptylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) 19755 in lab experiments is its potency as an acetylcholinesterase inhibitor. This makes it a useful tool for studying the role of acetylcholine in the brain. However, one limitation of using Carbamic acid, dimethyl-, 2-((heptylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) 19755 is its relatively short half-life, which may make it difficult to use in certain experiments.

Future Directions

There are a number of future directions for research on Carbamic acid, dimethyl-, 2-((heptylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) 19755. One area of interest is its potential as a treatment for Alzheimer's disease and other cognitive disorders. Further studies are needed to determine its safety and efficacy in humans. Other potential applications for Carbamic acid, dimethyl-, 2-((heptylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) 19755 include its use as a tool for studying the role of acetylcholine in the brain, and its potential as an antioxidant and anti-inflammatory agent.

Synthesis Methods

Carbamic acid, dimethyl-, 2-((heptylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) 19755 can be synthesized through a multistep process. The first step involves the synthesis of 2-((heptylmethylamino)methyl)-3-pyridinol, which is then reacted with dimethylcarbamoyl chloride to form the carbamate. The resulting carbamate is then treated with ethanedioic acid to form the ethanedioate salt.

Scientific Research Applications

Carbamic acid, dimethyl-, 2-((heptylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) 19755 has been widely studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes it a promising candidate for the treatment of Alzheimer's disease and other cognitive disorders.

properties

CAS RN

169128-39-6

Product Name

Carbamic acid, dimethyl-, 2-((heptylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1)

Molecular Formula

C19H31N3O6

Molecular Weight

397.5 g/mol

IUPAC Name

[2-[[heptyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid

InChI

InChI=1S/C17H29N3O2.C2H2O4/c1-5-6-7-8-9-13-20(4)14-15-16(11-10-12-18-15)22-17(21)19(2)3;3-1(4)2(5)6/h10-12H,5-9,13-14H2,1-4H3;(H,3,4)(H,5,6)

InChI Key

JMKRQHVGYJTIHL-UHFFFAOYSA-N

SMILES

CCCCCCCN(C)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O

Canonical SMILES

CCCCCCCN(C)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O

Other CAS RN

169128-39-6

synonyms

2-((Heptylmethylamino)methyl)-3-pyridinyl dimethylcarbamate ethanedioa te (1:1)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.